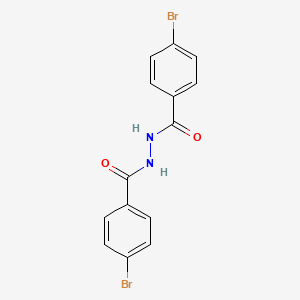

1,2-Bis(4-bromobenzoyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-(4-bromobenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCDNDVAJJIWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989827 | |

| Record name | 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69673-99-0 | |

| Record name | NSC88156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(4-bromobenzoyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromobenzoyl)hydrazine is a member of the N,N'-diaroylhydrazine class of organic compounds. This guide provides a comprehensive overview of its chemical properties, including its structure, identifiers, and physico-chemical characteristics. Detailed experimental protocols for its likely synthesis and characterization are presented, drawing from established methods for analogous compounds. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide discusses the known biological activities of the broader class of bis-benzoyl hydrazines and hydrazones, highlighting their potential as scaffolds in medicinal chemistry. All quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a symmetrical molecule containing a central hydrazine linker flanked by two 4-bromobenzoyl groups. The presence of the bromine atoms and the amide functionalities are expected to influence its chemical reactivity and physical properties.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | 4-bromo-N'-(4-bromobenzoyl)benzohydrazide | PubChem[1] |

| Synonyms | This compound, Benzoic acid, 4-bromo-, 2-(4-bromobenzoyl)hydrazide | PubChem[1] |

| CAS Number | 69673-99-0 | PubChem[1] |

| Molecular Formula | C₁₄H₁₀Br₂N₂O₂ | PubChem[1] |

| Molecular Weight | 398.05 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br | PubChem[1] |

| InChI Key | OJCDNDVAJJIWRW-UHFFFAOYSA-N | PubChem[1] |

Physico-chemical Properties

| Property | Value | Notes |

| Melting Point | ~180-182 °C (453–455 K) | Value for (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine.[2] |

| Boiling Point | Data not available | - |

| Solubility | Predicted log(10)WS = -5.13 mol/L | Predicted value for Hydrazine, 1-benzoyl-2-(m-bromobenzoyl)-.[3] |

Spectral Data

While specific spectra for this compound are not available, data for structurally similar compounds can provide valuable insights for characterization.

-

Infrared (IR) Spectroscopy: An IR spectrum for the isomeric compound, 1,2-di-(o-bromobenzoyl)hydrazine, is available and would be expected to show similar characteristic peaks. Key absorptions would include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the bromophenyl rings. Due to the symmetry of the molecule, two sets of doublets would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (amide), and the aromatic carbons. The carbon atoms directly bonded to bromine would have a distinct chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the N-N bond and the amide bonds.

Experimental Protocols

The synthesis of this compound can be achieved through standard organic chemistry reactions. The following is a proposed experimental protocol based on the synthesis of related N,N'-diaroylhydrazines.[4][5]

Synthesis of this compound

This procedure involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate.

Materials:

-

4-bromobenzoyl chloride

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Pyridine or Triethylamine)

Procedure:

-

Dissolve 4-bromobenzoyl chloride (2.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

In a separate flask, dissolve hydrazine hydrate (1 equivalent) and the base (2.2 equivalents) in the same anhydrous solvent.

-

Add the hydrazine solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound as a solid.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: IR spectrum obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of hydrazones and N,N'-diacylhydrazines are known to exhibit a wide range of biological activities.[6] This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Known biological activities of related compounds include:

-

Antimicrobial activity

-

Anticancer activity

-

Anti-inflammatory activity

-

Anticonvulsant activity

The mechanism of action for these activities often involves the inhibition of specific enzymes or interference with cellular signaling pathways. The development of novel derivatives of this compound could lead to the discovery of compounds with potent and selective biological effects.

Logical Relationship Diagram for Potential Drug Discovery:

References

- 1. This compound | C14H10Br2N2O2 | CID 258817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazine, 1-benzoyl-2-(m-bromobenzoyl)- (CAS 73713-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Bis(4-nitrobenzoyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

This document provides a comprehensive overview of the primary synthesis method for 1,2-bis(4-bromobenzoyl)hydrazine, a symmetrical diacylhydrazine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, also known as 4-bromo-N'-(4-bromobenzoyl)benzohydrazide, is a chemical compound with the molecular formula C14H10Br2N2O2[1]. Diacylhydrazine derivatives are a class of compounds investigated for a range of biological activities and are valuable intermediates in the synthesis of more complex heterocyclic molecules. The synthesis of symmetrical N,N'-diacylhydrazines is typically achieved through the reaction of a carboxylic acid derivative, most commonly an acyl chloride, with hydrazine. This guide details the prevalent method for the preparation of this compound.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the acylation of hydrazine with two equivalents of 4-bromobenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atoms of the hydrazine molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Bromobenzoyl chloride (C7H4BrClO)[2]

-

Hydrazine hydrate (N2H4·H2O)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) (as solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethanol or methanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 equivalent) in the chosen solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the hydrazine solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (2.0 equivalents) in the same solvent and add it dropwise to the cooled hydrazine solution over a period of 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl solution to remove the excess base, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

-

Experimental Workflow Diagram:

References

Spectroscopic and Synthetic Profile of 1,2-Bis(4-bromobenzoyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine. The information presented is intended to support research and development activities where this compound may be of interest.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 2H | N-H (amide) |

| ~7.8 | Doublet | 4H | Aromatic C-H (ortho to C=O) |

| ~7.6 | Doublet | 4H | Aromatic C-H (meta to C=O) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide carbonyl) |

| ~133 | Aromatic C-Br |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C (ipso to C=O) |

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3300 | N-H | Stretching |

| 1640-1680 | C=O | Stretching (Amide I) |

| 1580-1600 | C=C | Aromatic Ring Stretching |

| 1520-1560 | N-H | Bending (Amide II) |

| 1000-1100 | C-Br | Stretching |

Mass Spectrometry (MS) Data

The predicted nominal mass of this compound (C₁₄H₁₀Br₂N₂O₂) is 398 g/mol .[1] Due to the presence of two bromine atoms, the mass spectrum is expected to show a characteristic isotopic pattern with major peaks at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1,2-disubstituted hydrazines is the reaction of a hydrazide with an acyl chloride.

Materials:

-

4-Bromobenzohydrazide

-

4-Bromobenzoyl chloride

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or pyridine)

-

Base (e.g., triethylamine or pyridine, if not used as the solvent)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzohydrazide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.

-

Slowly add a solution of 1.05 equivalents of 4-bromobenzoyl chloride in the same anhydrous solvent to the reaction mixture with stirring.

-

The reaction mixture is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic Characterization Workflow

The following diagram outlines the standard workflow for the spectroscopic characterization of the synthesized this compound.

This diagram illustrates the sequential process from synthesis and purification to the comprehensive spectroscopic analysis required to confirm the structure and purity of this compound.

References

An In-depth Technical Guide to 1,2-Bis(4-bromobenzoyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-bromobenzoyl)hydrazine, including its chemical identity, structure, and relevant data for research and development applications.

Core Chemical Information

This compound is a symmetrical diacylhydrazine derivative. Its core structure consists of a hydrazine molecule acylated on both nitrogen atoms by 4-bromobenzoyl groups.

Chemical Structure:

The Biological Potential of 1,2-Bis(4-bromobenzoyl)hydrazine Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromobenzoyl)hydrazine and its derivatives represent a class of chemical compounds with significant potential in the field of medicinal chemistry. While this compound primarily serves as a stable precursor, its subsequent derivatives, particularly 1,3,4-oxadiazoles, have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound class, with a focus on their antimicrobial and anticancer properties. Quantitative data from related compounds are presented to offer a comparative perspective on their potential efficacy. Detailed experimental protocols for synthesis and biological screening are also included to facilitate further research and development.

Introduction

Hydrazide-hydrazone and 1,2-diacylhydrazine scaffolds are pivotal in the development of novel therapeutic agents due to their diverse pharmacological profiles.[1][2][3] These structures are recognized for their ability to interact with various biological targets, leading to a range of activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[2][3] this compound, a symmetrically substituted 1,2-diacylhydrazine, is a key intermediate in the synthesis of various heterocyclic compounds, most notably 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.[4] The presence of the bromine atoms on the phenyl rings enhances the lipophilicity and can influence the electronic properties of the molecule, often contributing to its biological activity. This document serves as a technical resource, consolidating the available scientific information on the biological activities of derivatives of this compound and providing the necessary experimental context for future investigations.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzoyl chloride with hydrazine hydrate.[4] This straightforward and efficient method provides the precursor for the synthesis of other derivatives, such as the corresponding 1,3,4-oxadiazole, which is commonly formed via cyclodehydration of the diacylhydrazine using reagents like phosphorus oxychloride.[4]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of 1,2-diaroylhydrazines is as follows:

-

To a solution of hydrazine hydrate (1 equivalent) in an appropriate solvent (e.g., ethanol, tetrahydrofuran), two equivalents of 4-bromobenzoyl chloride are added dropwise under stirring at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.

-

The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol) to remove any unreacted starting materials and by-products.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities of 1,2-Diaroylhydrazine Derivatives

While specific biological activity data for this compound is not extensively reported in the literature, the broader class of 1,2-diaroylhydrazines and their cyclized derivatives, such as 1,3,4-oxadiazoles, have been widely investigated for their therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of hydrazide-hydrazone and 1,2-diacylhydrazine derivatives against various cancer cell lines.[5][6] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[5]

Table 1: Cytotoxicity Data of Selected Hydrazide-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3h | PC-3 (Prostate) | 1.3 | [6] |

| Compound 3h | MCF-7 (Breast) | 3.0 | [6] |

| Compound 3h | HT-29 (Colon) | 1.7 | [6] |

| Compound 9 | Multiple | Sub-micromolar | [5] |

| Compound 12 | Multiple | Sub-micromolar | [5] |

Note: The compounds listed are not direct derivatives of this compound but belong to the broader class of hydrazide-hydrazones, illustrating the potential cytotoxic potency of this chemical scaffold.

Antimicrobial and Antifungal Activity

Derivatives of 1,2-diaroylhydrazines, particularly their 1,3,4-oxadiazole forms, have shown significant activity against a range of bacterial and fungal pathogens.[1][7] The presence of halogen substituents on the aromatic rings is often associated with enhanced antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone and 1,3,4-Oxadiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole Derivative | E. coli | 12.5 | [4] |

| 1,3,4-Oxadiazole Derivative | S. pyogenes | 50 | [4] |

| Hydrazide-Hydrazone 15 | Gram-positive bacteria | 1.95 - 7.81 | [3] |

| Hydrazide-Hydrazone 19 | E. coli | 12.5 | [3] |

| Hydrazide-Hydrazone 19 | S. aureus | 6.25 | [3] |

Note: The data presented is for related compounds to indicate the potential antimicrobial efficacy of this class of molecules.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

-

Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a further 48-72 hours.

-

Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer or DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial or fungal strains are cultured in an appropriate broth medium.

-

The test compounds are serially diluted in the broth within a 96-well microplate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under suitable conditions (temperature and time) for microbial growth.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Synthesis and Derivatization Pathway

Caption: Synthetic route to this compound and its subsequent cyclization.

General Workflow for Biological Screening

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

This compound serves as a valuable and accessible precursor for a range of heterocyclic derivatives that exhibit promising biological activities. While direct evidence of the biological effects of the parent hydrazine is limited, the extensive research on its 1,3,4-oxadiazole and other hydrazone derivatives strongly suggests a rich potential for this chemical scaffold in drug discovery. The demonstrated anticancer and antimicrobial activities of related compounds warrant further investigation into novel derivatives of this compound. Future research should focus on the synthesis and direct biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as lead candidates for novel therapeutics.

References

- 1. Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 19542-05-3 | Benchchem [benchchem.com]

- 5. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some N, n'-diacylhydrazine derivatives with radical-scavenging and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(4-bromobenzoyl)hydrazine: Solubility, Stability, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility, stability, and potential biological activities of 1,2-Bis(4-bromobenzoyl)hydrazine. Due to the limited availability of data for this specific compound, this guide draws upon information from closely related analogs, particularly other 1,2-diaroylhydrazines, to provide insights into its physicochemical properties and potential applications.

Chemical Properties and Data Presentation

This compound is a symmetrical diacylhydrazine derivative. The presence of two bromobenzoyl groups is expected to significantly influence its solubility and stability.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The molecule is largely nonpolar due to the two aromatic rings and bromine atoms, making it poorly soluble in a highly polar solvent like water. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with aromatic and amide functionalities. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many organic compounds. |

| Ethanol | Sparingly Soluble to Soluble | The polarity of ethanol may allow for some dissolution, but the large nonpolar aromatic groups will limit high solubility. Solubility may increase with heating. |

| Methanol | Sparingly Soluble to Soluble | Similar to ethanol, with potentially slightly better solubility due to its higher polarity. |

| Acetone | Sparingly Soluble | Acetone is a moderately polar solvent and is expected to have limited success in dissolving this relatively large and nonpolar molecule. |

| Dichloromethane (DCM) | Sparingly Soluble to Soluble | As a nonpolar solvent, DCM may effectively dissolve the nonpolar aromatic portions of the molecule. |

| Chloroform | Sparingly Soluble to Soluble | Similar to DCM, chloroform is a nonpolar solvent that should be able to dissolve the compound. |

Note: The solubility predictions are qualitative and based on the general behavior of similar aromatic compounds. Experimental verification is highly recommended.

Table 2: Stability Profile of this compound

| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Hydrolytic Stability | ||

| Neutral pH (e.g., PBS) | Relatively Stable | Aromatic hydrazones, a related class, have shown relative stability in phosphate-buffered saline.[1][2] |

| Acidic/Basic Conditions | Potentially Unstable | The amide bonds in the diacylhydrazine structure are susceptible to acid or base-catalyzed hydrolysis, which would cleave the molecule into 4-bromobenzoic acid and hydrazine derivatives. |

| Biological Media (e.g., Plasma) | Likely Unstable | Aromatic hydrazones have been observed to undergo rapid degradation in plasma, a characteristic that may extend to diacylhydrazines.[1][2] |

| Photostability | ||

| UV/Visible Light Exposure | Potentially Unstable | Aromatic hydrazines and hydrazides can undergo photocatalytic cleavage of the N-N bond when exposed to visible light, particularly in the presence of a photosensitizer.[3][4] This could lead to the formation of 4-bromobenzamide. |

| Thermal Stability | ||

| Elevated Temperatures | Moderate to High | Diacylhydrazines are generally crystalline solids with relatively high melting points, suggesting good thermal stability under normal laboratory conditions. However, at very high temperatures, decomposition is expected. |

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar symmetrical N,N'-diacylhydrazines.

Materials:

-

4-Bromobenzoyl chloride

-

Hydrazine hydrate

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or methanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (2.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Hydrazine: In a separate flask, dissolve hydrazine hydrate (1 equivalent) and a base such as pyridine or triethylamine (2.2 equivalents) in anhydrous DCM.

-

Reaction: Slowly add the hydrazine solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol or methanol, to obtain the purified this compound.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

General Protocol for Solubility Assessment

Materials:

-

This compound

-

A range of solvents (e.g., water, DMSO, ethanol, acetone, DCM)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of pre-weighed vials.

-

Solvent Addition: Add a known volume of a specific solvent (e.g., 1 mL) to each vial.

-

Equilibration: Tightly cap the vials and vortex them for a set period (e.g., 1-2 minutes). Allow the samples to equilibrate at a controlled temperature (e.g., room temperature) for an extended period (e.g., 24 hours), with intermittent shaking.

-

Observation and Centrifugation: Visually inspect the vials for any undissolved solid. If solid is present, centrifuge the vials to pellet the undissolved material.

-

Quantification (Optional): For a quantitative assessment, a sample of the supernatant can be carefully removed and the concentration of the dissolved compound can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a standard curve.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of diacylhydrazines is well-known for its insecticidal properties.[3][5][6] These compounds act as ecdysone receptor agonists, disrupting the normal molting process in insects.[4][7]

Mechanism of Action of Diacylhydrazine Insecticides

The primary mode of action of diacylhydrazine insecticides is the activation of the ecdysone receptor complex in target insects. This leads to a premature and incomplete molt, ultimately resulting in the death of the insect.

Caption: General mechanism of action for diacylhydrazine insecticides.

Conclusion

This compound is a compound with interesting structural features that suggest potential biological activity, likely as an insecticide, based on the known properties of the diacylhydrazine class. Its solubility is predicted to be low in aqueous media but higher in polar aprotic organic solvents. The molecule may be susceptible to hydrolytic and photolytic degradation, and care should be taken during its handling and storage. The provided experimental protocols offer a starting point for its synthesis and characterization. Further research is warranted to experimentally validate these predicted properties and to fully elucidate the specific biological activities and potential applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 4-2, Physical and Chemical Properties of 1,2-Diphenylhydrazine - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 1,2-Bis(4-bromobenzoyl)hydrazine: A Methodological Overview and In Silico Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of 1,2-Bis(4-bromobenzoyl)hydrazine. Due to a lack of specific published theoretical studies on this particular molecule, this document outlines a standard workflow based on established computational chemistry techniques used for similar hydrazine derivatives. It details the procedural steps for geometry optimization, vibrational analysis, and the exploration of electronic properties using Density Functional Theory (DFT). Furthermore, it presents a hypothetical framework for investigating its potential as a drug candidate through molecular docking simulations. This guide serves as a methodological blueprint for researchers seeking to conduct in-silico analysis of this compound and related compounds.

Introduction

This compound is a chemical compound with the molecular formula C14H10Br2N2O2[1]. Hydrazine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural features[2][3]. Theoretical and computational studies play a crucial role in understanding the structure-activity relationships of these molecules, providing insights into their electronic properties, reactivity, and potential interactions with biological targets.[4][5] This guide outlines the standard theoretical approaches to characterize this compound at a molecular level.

Computational Methodology

A typical theoretical investigation of a molecule like this compound involves a multi-step computational workflow. The foundational method for such studies is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: The geometry optimization is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.

-

Software: This calculation is commonly performed using software packages like Gaussian, ORCA, or Spartan.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Properties Analysis

Understanding the electronic properties is key to predicting the molecule's reactivity and potential applications.

Experimental Protocol:

-

Methodology: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

-

Key Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

-

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned theoretical studies. Note: The data presented here is hypothetical and serves as an illustration.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| N-N | 1.38 | - | - |

| N-H | 1.01 | - | - |

| C-Br | 1.91 | - | - |

| O=C-N | - | 122.5 | - |

| C-N-N | - | 118.0 | - |

| C-N-H | - | 120.0 | - |

| C-C-Br | - | 119.8 | - |

| O=C-N-N | - | - | 175.0 |

| C-N-N-C | - | - | 165.0 |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 4.72 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.82 |

| Electronegativity (χ) | 4.18 |

| Chemical Hardness (η) | 2.36 |

| Chemical Softness (S) | 0.21 |

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed against a relevant protein target. For hydrazine derivatives, common targets include various enzymes and receptors implicated in cancer or microbial infections.[7]

Experimental Protocol:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The 3D structure of this compound is prepared as described in section 2.1.

-

Docking Software: Autodock, Vina, or Glide are commonly used docking programs.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of a molecule like this compound.

Caption: Workflow for DFT analysis of this compound.

Caption: General workflow for molecular docking studies.

Conclusion

This guide has outlined the standard theoretical methodologies for the in-depth computational analysis of this compound. By employing Density Functional Theory for geometry optimization, vibrational analysis, and the calculation of electronic properties, a comprehensive understanding of the molecule's intrinsic characteristics can be achieved. Furthermore, molecular docking simulations provide a valuable tool for assessing its potential as a therapeutic agent. While specific theoretical data for this compound is not yet prevalent in the literature, the workflows and protocols described herein provide a robust framework for future research in this area. Such studies are invaluable for guiding synthetic efforts and for the rational design of novel molecules with desired properties.

References

- 1. This compound | C14H10Br2N2O2 | CID 258817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study [mdpi.com]

- 5. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Potential Research Areas for 1,2-Bis(4-bromobenzoyl)hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromobenzoyl)hydrazine, a member of the diaroylhydrazine class of compounds, presents a compelling scaffold for novel therapeutic agent development. This technical guide synthesizes the current understanding of this compound and its analogs, highlighting promising avenues for future research. Drawing from existing literature on related structures, this document outlines potential biological activities, with a significant focus on anticancer applications. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate further investigation. The presented data underscores the potential of this compound as a lead compound for the development of targeted therapies.

Introduction

Hydrazine and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core structure, characterized by a nitrogen-nitrogen single bond, provides a versatile backbone for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The diaroylhydrazine subclass, to which this compound belongs, has shown particular promise as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[3][4] This guide focuses on the untapped research potential of this compound, providing a comprehensive resource for its synthesis, characterization, and biological evaluation.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a general and efficient method can be adapted from the synthesis of analogous diaroylhydrazines. The most common approach involves the condensation of a substituted benzoyl chloride with a corresponding benzohydrazide.

Proposed Synthetic Protocol

A plausible and efficient route to synthesize this compound is the reaction of 4-bromobenzoyl chloride with 4-bromobenzohydrazide. This reaction is typically carried out in a suitable solvent, such as chloroform, at room temperature.

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Details:

-

Preparation of 4-bromobenzohydrazide: This intermediate can be synthesized by reacting methyl 4-bromobenzoate with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours, after which the product crystallizes upon cooling.

-

Synthesis of this compound: To a stirred solution of 4-bromobenzohydrazide (1 equivalent) in chloroform, add 4-bromobenzoyl chloride (1 equivalent). The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours). The formation of a solid precipitate indicates the product. The solid is then collected by filtration, washed with a suitable solvent (e.g., ethyl ether) to remove any unreacted starting materials, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain crystals suitable for characterization.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

-

Elemental Analysis: To confirm the elemental composition.

-

X-ray Crystallography: To determine the single-crystal structure, providing definitive proof of the molecular geometry and intermolecular interactions. The crystal structure of the closely related 1,2-Bis(4-nitrobenzoyl)hydrazine has been reported, providing a useful reference for expected structural features.[6]

Potential Research Areas and Biological Activities

The core structure of this compound suggests several promising avenues for research, primarily in the field of oncology, but also in other therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of hydrazide and hydrazone derivatives.[2][4][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data on Related Hydrazone Derivatives:

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Acyl Hydrazones | MCF-7 (Breast) | 7.52 - 25.41 | [4] |

| N-Acyl Hydrazones | PC-3 (Prostate) | 10.19 - 57.33 | [4] |

| 1,2,4-Triazole containing Hydrazide-Hydrazones | PC3 (Prostate) | 26.0 | [2] |

| 1,2,4-Triazole containing Hydrazide-Hydrazones | DU-145 (Prostate) | 34.5 | [2] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast) | 2.93 - 7.17 | [7] |

Proposed Research Directions:

-

In Vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines, including but not limited to breast, prostate, lung, and colon cancer. Standard assays such as the MTT or SRB assay can be employed.

-

Mechanism of Action Studies: Investigate the underlying molecular mechanisms of its anticancer activity. This could involve:

-

Apoptosis Induction: Assess the ability of the compound to induce apoptosis using techniques like Annexin V/PI staining and analysis of caspase activation.

-

Cell Cycle Analysis: Determine the effect of the compound on cell cycle progression using flow cytometry.

-

Enzyme Inhibition Assays: Evaluate the inhibitory activity against key cancer-related enzymes.

-

Inhibition of the ERAD Pathway and p97 ATPase

A significant and promising area of research for diaroylhydrazine derivatives is their role as inhibitors of the endoplasmic reticulum-associated protein degradation (ERAD) pathway.[8] The ERAD pathway is crucial for maintaining cellular homeostasis by degrading misfolded proteins in the endoplasmic reticulum. Its dysregulation is implicated in various diseases, including cancer.

A key component of the ERAD pathway is the ATPase p97 (also known as VCP), which provides the mechanical force for the extraction of ubiquitinated proteins from the ER membrane for subsequent degradation by the proteasome. Inhibition of p97 leads to the accumulation of misfolded proteins, inducing ER stress and ultimately leading to apoptosis. This makes p97 an attractive target for cancer therapy.

dot

Caption: Proposed mechanism of action via inhibition of the ERAD pathway.

Experimental Protocol for p97 Inhibition Assay:

A common method to assess p97 ATPase activity is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Reagents: Purified p97 protein, ATP, reaction buffer (e.g., Tris-HCl, MgCl₂, KCl), and a malachite green-based phosphate detection reagent.

-

Procedure:

-

Incubate varying concentrations of this compound with the p97 enzyme in the reaction buffer for a pre-determined time.

-

Initiate the ATPase reaction by adding ATP.

-

Incubate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of released Pi by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis: Calculate the percentage of p97 inhibition for each concentration of the compound and determine the IC₅₀ value.

Other Potential Therapeutic Applications

The broad biological activity of the hydrazone scaffold suggests that this compound could be explored for other therapeutic applications beyond cancer.

-

Enzyme Inhibition: Hydrazone derivatives have been reported to inhibit various enzymes, including monoamine oxidases (MAOs), which are targets for antidepressants and anti-Parkinson's drugs.[9] Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could uncover novel therapeutic opportunities.

-

Antimicrobial Activity: Given the known antimicrobial properties of many hydrazine derivatives, screening this compound against a range of bacterial and fungal strains is a worthwhile endeavor.[1]

Structure-Activity Relationship (SAR) Studies

To optimize the therapeutic potential of this compound, systematic structure-activity relationship (SAR) studies are essential. This involves synthesizing a library of analogs with modifications at various positions of the molecule.

dot

Caption: Key areas for structure-activity relationship (SAR) studies.

Key Areas for Modification:

-

Aromatic Rings: The bromine atoms at the para positions can be replaced with other halogens (F, Cl, I) or with various electron-donating or electron-withdrawing groups to probe the effect on activity. The position of the substituent can also be varied (ortho, meta).

-

Hydrazine Linker: The N-H protons of the hydrazine linker can be substituted with alkyl or other functional groups to investigate the role of hydrogen bonding and steric effects.

-

Benzoyl Groups: The benzoyl moieties could be replaced with other aromatic or heteroaromatic ring systems to explore the impact on target binding and overall pharmacological profile.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. The existing literature on related diaroylhydrazine and hydrazone derivatives strongly suggests that this compound is likely to possess potent anticancer activity, potentially through the inhibition of the ERAD pathway and the p97 ATPase. This technical guide provides a foundational framework for initiating research into this compound, offering detailed synthetic and experimental protocols, and outlining key areas for future investigation. Systematic exploration of its biological activities and structure-activity relationships is warranted to fully elucidate its therapeutic potential and to pave the way for the development of new and effective treatments for cancer and other diseases.

References

- 1. Domain-structured N1,N2-derivatized hydrazines as inhibitors of ribonucleoside diphosphate reductase: redox-cycling considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H10Br2N2O2 | CID 258817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 8. US8518968B2 - Hydrazone and diacyl hydrazine compounds and methods of use - Google Patents [patents.google.com]

- 9. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacylhydrazines are a class of organic compounds characterized by a hydrazine moiety symmetrically or asymmetrically substituted with two acyl groups. This scaffold has garnered significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This technical guide focuses on 1,2-Bis(4-bromobenzoyl)hydrazine, a symmetrically substituted diacylhydrazine, and provides a comprehensive review of its synthesis, and by extension, the biological activities of structurally related compounds. While specific biological data for this compound is limited in publicly accessible literature, this guide extrapolates potential activities based on extensive research on analogous bromo-substituted and other diacylhydrazine derivatives. This includes a review of their potential as antimicrobial, cytotoxic, and insecticidal agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a discussion of the mechanism of action for their insecticidal properties, which involves the disruption of the ecdysone signaling pathway.

Introduction

Hydrazide-containing compounds are pivotal in the development of therapeutic and agrochemical agents. The 1,2-diacylhydrazine core, in particular, offers a versatile platform for structural modification, leading to a wide array of biological functions. These compounds have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and insecticidal properties. The presence of halogen substituents, such as bromine, on the aromatic rings of these molecules can significantly influence their physicochemical properties and biological efficacy. This guide provides a detailed overview of this compound and its analogs, aiming to serve as a valuable resource for researchers in the fields of drug discovery and crop protection.

Synthesis and Characterization

General Synthesis of Symmetrical 1,2-Diacylhydrazines

The synthesis of symmetrical 1,2-diacylhydrazines, such as this compound, can be achieved through several established methods. A common and efficient approach involves the reaction of a carboxylic acid hydrazide with a corresponding acid chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of symmetrical 1,2-diacylhydrazines.

Materials:

-

4-Bromobenzohydrazide

-

4-Bromobenzoyl chloride

-

Anhydrous chloroform (or other suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Ethyl ether

-

Standard laboratory glassware and equipment (round-bottomed flask, magnetic stirrer, filtration apparatus)

Procedure:

-

In a clean, dry round-bottomed flask, dissolve 4-bromobenzohydrazide (1.0 equivalent) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add triethylamine (1.1 equivalents) to act as a base and scavenger for the hydrochloric acid byproduct.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous chloroform to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with ethyl ether to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C14H10Br2N2O2; MW: 398.05 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide linkage.

-

Melting Point Analysis: To assess the purity of the compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activities of Related Compounds

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone and diacylhydrazine derivatives. The presence of a bromine substituent on the phenyl ring is often associated with enhanced antimicrobial activity.

Table 1: Antimicrobial Activity of Bromo-Substituted Hydrazide/Hydrazone Derivatives

| Compound/Derivative Class | Test Organism(s) | Activity (MIC/pMICam) | Reference |

| 3/4-Bromo benzohydrazides | S. aureus, E. coli, C. albicans, etc. | Compound 12: pMICam = 1.67 µM/ml | [2] |

| Bromo-substituted 1,3,4-thiadiazoles | S. aureus | Compound 24b (R = Br): MIC = 128 µg/mL | [3] |

| 5-Bromo substituted phenyl N-acylhydrazones | B. subtilis, P. aeruginosa | Compound 9: MIC = 62.50 µg/mL | [4] |

| Dibromo derivatives of chalcones | Various bacteria | Demonstrated antimicrobial activity | [5] |

| Substituted 2-bromo-phenoxazin-3-ones | E. coli, S. paratyphi, K. pneumoniae | Compound 3b showed the most activity |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity

Hydrazone and diacylhydrazine derivatives have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

Table 2: Cytotoxic Activity of Bromo-Substituted Hydrazone and Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference |

| 3/4-Bromo benzohydrazides | HCT116 | Compound 22: IC50 = 1.20 µM | [2] |

| Bromo-substituted Salphen compounds | PC-3, LS 180, HeLa, A549 | Tetra-brominated compound 3 showed the lowest IC50 | [6] |

| 5-Bromo-salicylaldehyde aroylhydrazones | HL-60, SKW-3 | Demonstrated high cytotoxic activity in micromolar concentrations | [7] |

| Bromo-substituted isatin-hydrazones | MCF7, A2780 | 2-bromo substituted derivative: IC50 = 5.46 µM (MCF7) | [8] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Test compound

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Insecticidal Activity

Diacylhydrazines are a well-established class of insecticides that act as ecdysone agonists. They mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to premature and lethal molting.[9][10]

Table 3: Insecticidal Activity of Diacylhydrazine Derivatives

| Compound/Derivative Class | Target Insect(s) | Activity (e.g., LC50) | Reference |

| Diacylhydrazines with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole | H. armigera, P. xylostella | Compound 10h: LC50 = 23.67 mg L-1 (P. xylostella) | [11][12] |

| Tebufenozide (commercial diacylhydrazine) | Lepidopteran pests | Effective against various caterpillars | [13][14] |

| Methoxyfenozide (commercial diacylhydrazine) | Lepidopteran pests | Selective against lepidopteran pests | [9] |

| Halofenozide (commercial diacylhydrazine) | Coleopteran pests | Used to control coleopteran insect pests | [9] |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This is a common method for evaluating the efficacy of insecticides against leaf-feeding insects.

Materials:

-

Test compound

-

Target insect larvae (e.g., Plutella xylostella)

-

Host plant leaves (e.g., cabbage)

-

Surfactant (e.g., Triton X-100)

-

Petri dishes or other suitable containers

Procedure:

-

Prepare a series of concentrations of the test compound in water containing a small amount of surfactant to ensure even spreading.

-

Dip host plant leaves into the test solutions for a few seconds and then allow them to air dry.

-

Place the treated leaves into Petri dishes lined with moist filter paper.

-

Introduce a known number of insect larvae into each Petri dish.

-

Include a control group with leaves dipped in water and surfactant only.

-

Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).

-

Assess larval mortality at specific time intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LC50 value (the concentration of the compound that causes 50% mortality) using probit analysis.

Mechanism of Action: Ecdysone Receptor Signaling Pathway

The insecticidal activity of diacylhydrazines is primarily due to their action as agonists of the ecdysone receptor (EcR).[9][13] The natural insect molting hormone, 20-hydroxyecdysone (20E), binds to a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[15] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating a transcriptional cascade that leads to molting.

Diacylhydrazines mimic the action of 20E, binding to the EcR/USP complex and activating the downstream signaling pathway.[13] However, unlike the natural hormone which is cleared from the system, diacylhydrazines are more persistent, leading to a continuous and untimely activation of the molting process.[14] This results in a premature and incomplete molt, ultimately causing the death of the insect larva.[9][14]

Caption: The signaling pathway of ecdysone agonists like diacylhydrazines.

Conclusion

This compound belongs to the versatile class of 1,2-diacylhydrazines, which have demonstrated a broad spectrum of biological activities. While specific data on the title compound is sparse, the available literature on bromo-substituted and other diacylhydrazine analogs suggests its potential as an antimicrobial, cytotoxic, and particularly as an insecticidal agent. The established synthetic routes and bioassay protocols provided in this guide offer a solid foundation for further investigation into the properties and applications of this compound and its derivatives. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential in the development of new therapeutic agents and crop protection solutions. The mechanism of action of diacylhydrazines as ecdysone agonists is well-understood and provides a clear rationale for their insect-specific toxicity, making them attractive candidates for integrated pest management programs.

References

- 1. This compound | C14H10Br2N2O2 | CID 258817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New alkoxycarbonylalkyloxychalcones and their alpha, beta-dibromo derivatives of potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioscience.scientific-journal.com [bioscience.scientific-journal.com]

- 8. mdpi.com [mdpi.com]

- 9. Ecdysone Agonist: New Insecticides with Novel Mode of Action - Neliti [neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel 1,3,4-Oxadiazole and Schiff Base Derivatives from 1,2-Bis(4-bromobenzoyl)hydrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of two novel classes of derivatives from 1,2-Bis(4-bromobenzoyl)hydrazine: 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and N,N'-bis(arylmethylene)-1,2-bis(4-bromobenzoyl)hydrazides (Schiff bases). These derivatives are of significant interest in drug discovery due to their potential anticancer and antimicrobial activities. This guide includes step-by-step synthetic procedures, characterization data, and summaries of their biological activities, presented in a clear and reproducible format for researchers in medicinal chemistry and drug development.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic and acyclic compounds. Its symmetrical structure, featuring two benzoyl groups and a reactive hydrazine core, allows for the creation of diverse molecular architectures. This document focuses on two key synthetic transformations: the cyclization to form a 1,3,4-oxadiazole ring and the condensation with aromatic aldehydes to yield Schiff bases.

1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole from this compound offers a promising scaffold for further functionalization and biological evaluation.

Schiff Base Derivatives: Schiff bases derived from hydrazides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects.[2][3] The imine linkage (-N=CH-) is crucial for their biological function. By reacting this compound with various aromatic aldehydes, a library of Schiff bases with potentially enhanced biological activities can be generated.

Synthesis Protocols

Protocol 1: Synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole

This protocol describes the cyclodehydration of this compound to form the corresponding 1,3,4-oxadiazole derivative.[1]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask, cautiously add phosphorus oxychloride (10 mL).

-

Cool the flask in an ice bath.

-

Slowly add this compound (1 g, 2.6 mmol) to the cooled POCl₃ with constant stirring.

-

After the addition is complete, reflux the reaction mixture for 5-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a 5% sodium bicarbonate solution until effervescence ceases.

-

Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.

Characterization Data for 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole:

-

Molecular Formula: C₁₄H₈Br₂N₂O

-

Molecular Weight: 380.03 g/mol [1]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=8.4 Hz, 4H, Ar-H), 7.68 (d, J=8.4 Hz, 4H, Ar-H).[1]

Protocol 2: Synthesis of N,N'-bis(arylmethylene)-1,2-bis(4-bromobenzoyl)hydrazides (Schiff Bases)

This protocol outlines the general procedure for the synthesis of Schiff bases by the condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1 g, 2.6 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

-

Add the substituted aromatic aldehyde (5.2 mmol, 2 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

-

If necessary, recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Biological Activities

Anticancer Activity

Derivatives of 1,3,4-oxadiazole are known to exhibit significant anticancer activity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The cytotoxic effects of several 2,5-bis(aryl)-1,3,4-oxadiazole derivatives have been evaluated against various cancer cell lines.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Selected 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |